Benzoic acid, 3,4,5-trihydroxy-, 1,1-dimethylethyl ester
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Overview
Description
Tert-butyl 3,4,5-trihydroxybenzoate, also known as tert-butyl gallate, is an organic compound with the molecular formula C11H14O5. It is a derivative of gallic acid, where the hydroxyl groups are substituted with tert-butyl groups. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3,4,5-trihydroxybenzoate can be synthesized through the esterification of gallic acid with tert-butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of tert-butyl 3,4,5-trihydroxybenzoate follows similar principles as the laboratory synthesis but on a larger scale. The process involves the continuous feeding of gallic acid and tert-butanol into a reactor, where the esterification reaction takes place. The product is then purified through distillation and crystallization to obtain high-purity tert-butyl 3,4,5-trihydroxybenzoate .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Tert-butyl 3,4,5-trihydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells.
Industry: Used as a stabilizer in food and cosmetic products to extend shelf life.
Mechanism of Action
The antioxidant properties of tert-butyl 3,4,5-trihydroxybenzoate are attributed to its ability to donate hydrogen atoms from its hydroxyl groups to free radicals, thereby neutralizing them. This action helps in preventing oxidative damage to cells and other biological molecules. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trihydroxybenzoate: Another ester derivative of gallic acid with similar antioxidant properties.
Tert-butylhydroquinone: A phenolic antioxidant used in food preservation.
3-tert-butyl-4-hydroxyanisole: An antioxidant used in various industrial applications
Uniqueness
Tert-butyl 3,4,5-trihydroxybenzoate stands out due to its high stability and effectiveness as an antioxidant. Its tert-butyl groups provide steric hindrance, making it less prone to degradation compared to other similar compounds. This stability makes it particularly useful in applications where long-term antioxidant protection is required .
Properties
CAS No. |
50888-95-4 |
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Molecular Formula |
C11H14O5 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
tert-butyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C11H14O5/c1-11(2,3)16-10(15)6-4-7(12)9(14)8(13)5-6/h4-5,12-14H,1-3H3 |
InChI Key |
FYFPJTIURCOBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1)O)O)O |
Origin of Product |
United States |
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